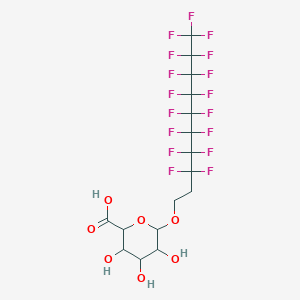
methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are stereoisomers of a piperidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the cyclization process. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired stereoisomers in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as building blocks for the development of biologically active compounds.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3R,6S)-3-methylpiperidine-2-carboxylate
- Methyl (3S,6R)-3-methylpiperidine-2-carboxylate
Uniqueness
Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are unique due to their specific stereochemistry, which can influence their reactivity and interaction with biological targets. This stereochemical specificity can lead to differences in their biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H30N2O4 |
|---|---|
Peso molecular |
314.42 g/mol |
Nombre IUPAC |
methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/2C8H15NO2/c2*1-6-3-4-7(5-9-6)8(10)11-2/h2*6-7,9H,3-5H2,1-2H3/t2*6-,7+/m10/s1 |
Clave InChI |
DHIQLDZCEOFCBZ-RMHGRBOHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](CN1)C(=O)OC.C[C@H]1CC[C@H](CN1)C(=O)OC |
SMILES canónico |
CC1CCC(CN1)C(=O)OC.CC1CCC(CN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
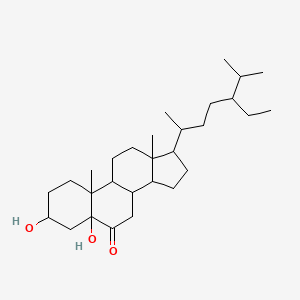
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)
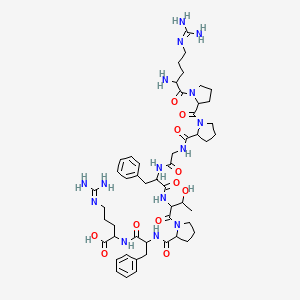
![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
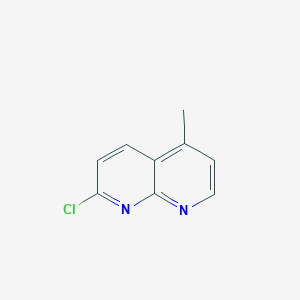
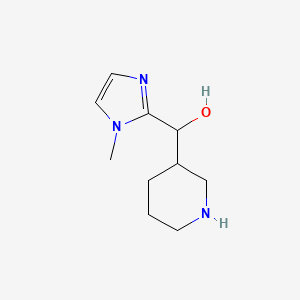
![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
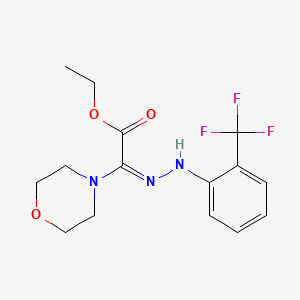
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
